molecular formula C18H15NO4 B1664878 Aminaftone CAS No. 14748-94-8

Aminaftone

Cat. No. B1664878
CAS RN: 14748-94-8
M. Wt: 309.3 g/mol
InChI Key: YLMPBJUYFTWHKJ-UHFFFAOYSA-N
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Description

Aminaftone is a chemical drug that has been used for more than thirty years to treat a variety of vascular disorders . It has shown good clinical results and a satisfying safety profile . It is licensed as an endothelial protector for “capillary disorders” and classically chronic venous insufficiency .


Molecular Structure Analysis

Aminaftone is a chemical compound with the molecular formula C18H15NO4 . It is also known as 3-Methyl-1,4-dioxo-1,4-dihydro-naphthalen-2-y 4-amino-benzoate .

Scientific Research Applications

1. Endothelin-1 Downregulation

Aminaftone, a 4-Aminobenzoic Acid derivative, has been shown to downregulate Endothelin-1 (ET-1) production in cell cultures. This effect is achieved by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, without influencing endothelin-converting enzyme (ECE) activity. This finding is significant as ET-1 plays a crucial role in the pathogenesis of various vascular diseases. This study helps to understand the clinical efficacy of aminaftone in treating capillary disorders and encourages further clinical trials (Scorza et al., 2008).

2. Treatment of Raynaud's Phenomenon in Systemic Sclerosis

Aminaftone has shown efficacy in treating Raynaud’s Phenomenon (RP) in patients with Systemic Sclerosis (SSc). An open-label controlled study demonstrated that patients treated with aminaftone experienced a significant reduction in the number of RP attacks, improved Raynaud’s Condition Score (RCS), and reduced pain as measured by the VAS scale. These findings indicate aminaftone's potential as a treatment option for secondary RP in SSc (Parisi et al., 2015).

3. Potential in Pulmonary Hypertension

Aminaftone showed promise in a rat model of monocrotaline-induced pulmonary hypertension. It significantly reduced the plasma concentration of ET-1, and there was a trend towards reducing right heart hypertrophy and the wall thickness of pulmonary arteries. This suggests aminaftone's potential as a novel treatment strategy for pulmonary hypertension (Zambelli et al., 2011).

4. Effects on Soluble Adhesion Molecules in Systemic Sclerosis

A study investigated the ex vivo effects of aminaftone on soluble adhesion molecule concentrations in patients with Systemic Sclerosis (SSc). The study found that aminaftone was associated with the downregulation of concentrations of soluble E-selectin adhesion molecule 1 (sELAM-1) and soluble vascular cell adhesion molecule 1 (sVCAM-1). This indicates its potential role in the treatment of vascular sclerodermal disease and SSc (Scorza et al., 2008).

5. Prophylaxis of Visual and Neurological Disturbances

A retrospective assessment of sclerotherapy case studies suggested a significant reduction of side effects when aminaftone was used. This finding is particularly relevant for patients with migraine history undergoing sclerotherapy for chronic venous disease, indicating aminaftone's role in reducing endothelin-1 related side effects (Frullini et al., 2016).

properties

IUPAC Name

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMPBJUYFTWHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163725
Record name 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate

CAS RN

14748-94-8
Record name 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14748-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminaftone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminaphthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266
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Record name AMINAPHTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
R Scorza, A Santaniello, G Salazar, S Lenna… - Drugs in R & D, 2008 - Springer
… Aminaftone is a drug used for the treatment of capillary disorders but which has a mechanism of action that is not fully understood. We investigated whether aminaftone … of aminaftone (2, …
Number of citations: 14 link.springer.com
R Scorza, A Santaniello, G Salazar, S Lenna… - Clinical …, 2008 - Elsevier
… ex vivo effects of aminaftone on soluble … , aminaftone was associated with downregulation of sELAM-1 and sVCAM-1 concentrations. Studies evaluating the potential role of aminaftone …
Number of citations: 23 www.sciencedirect.com
V Zambelli, A Santaniello, F Fumagalli… - European journal of …, 2011 - Elsevier
… The aim of this study was to test whether the inhibition of ET-1 production by aminaftone attenuates … with aminaftone, a novel inhibitor of endothelin-1 synthesis. ► Aminaftone increased …
Number of citations: 20 www.sciencedirect.com
S Parisi, M Scarati, M Priora, CL Peroni, A Laganà… - Am. J. Int. Med, 2015 - Citeseer
Objective: The aim of this study was to assess the efficacy (in terms of improved VAS Pain, Raynaud's Phenomenon attacks frequency and Raynaud’s Condition Score) of the …
Number of citations: 9 citeseerx.ist.psu.edu
D De Anna, F Mari, S Intini, V Gasbarro… - Minerva …, 1989 - europepmc.org
… and treated with common phlebotonic drugs and aminaftone, respectively. Both groups were also … in favour of patients who had taken aminaftone. Excellent results were obtained in the …
Number of citations: 10 europepmc.org
S Parisi, M Scarati, M Bruzzone, A Laganà… - Annals of the …, 2013 - ard.bmj.com
… , the use of Aminaftone for the … , Aminaftone may be a viable alternative treatment for RP. Long term studies with a wider coverage must be performed to assess the effects of Aminaftone. …
Number of citations: 2 ard.bmj.com
F Fumagalli, V Zambelli, S Masson, A Santaniello… - 2010 - Am Heart Assoc
Introduction: Increased vascular resistances give rise to pulmonary arterial hypertension (PAH), leading to right heart failure and death. The main mediator of PAH is endothelin-1 (ET-1)…
Number of citations: 0 www.ahajournals.org
P Albino, S Luz, S Carvalho, A Farrajota - … '95: Proceedings of the XII World …, 1995 - Springer
… P293 CIIRONIC VENOUS INSUFFICIENCY WITHOUT SURGICAL POSSIBILITIES· STUDY WITH AMINAFTONE (CAPILAREMA) P. Albino, S. Luz, S. … aminaftone … Conclusion …
Number of citations: 0 link.springer.com
CA Villaverde, R Hernandez, C Santolaya - Rev. Pharmacol. Clin. Exp, 1989
Number of citations: 5
E Romagna, B PACINI - Giornale Italiano di Dermatologia/Minerva …, 1976
Number of citations: 2

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